Abacavir 5'-phosphate is a nucleotide analog derived from the antiviral drug abacavir, primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound plays a crucial role in the pharmacological activity of abacavir by serving as a phosphorylated form that is essential for its incorporation into viral DNA during reverse transcription. Abacavir itself is a guanosine analog, which means it mimics the structure of guanosine, a fundamental building block of nucleic acids.
Abacavir 5'-phosphate is synthesized from abacavir through a series of phosphorylation reactions. It belongs to the class of compounds known as nucleoside reverse transcriptase inhibitors (NRTIs), which are critical in the management of HIV infections by inhibiting the reverse transcriptase enzyme, thereby preventing viral replication. This compound is classified under organic phosphates and nucleotides, specifically as a phosphoric acid ester.
The synthesis of abacavir 5'-phosphate typically involves two main steps:
Abacavir 5'-phosphate participates in several important chemical reactions, primarily involving its role as a substrate for reverse transcriptase during HIV replication. The key reactions include:
The mechanism of action of abacavir 5'-phosphate involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it prevents further elongation of the viral DNA strand due to its structural similarity to guanosine but lacking a necessary hydroxyl group at the 3' position. This results in premature termination of DNA synthesis, effectively inhibiting viral replication.
The process can be summarized in several steps:
Abacavir 5'-phosphate exhibits several notable physical and chemical properties:
Relevant data includes:
Abacavir 5'-phosphate is primarily utilized in antiviral therapies for HIV treatment as part of highly active antiretroviral therapy (HAART). Its applications include:
Abacavir 5'-phosphate (CAS 136470-77-4) is a monophosphorylated metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir. Its molecular formula is C₁₄H₁₉N₆O₄P, with a molecular weight of 366.31 g/mol [1] [4] [7]. The structure features a cyclopentene ring substituted with a purine base and a monophosphate ester at the 5'-position. The purine base contains a 2-aminopurine core modified at the 6-position with a cyclopropylamino group (–NH–C₃H₅), critical for antiviral specificity [4] [8].
Stereochemically, abacavir 5'-phosphate retains the (1S,4R) absolute configuration of the parent drug abacavir. This configuration refers to the relative orientation of functional groups on the cyclopentene ring. The "1S" denotes the S (sinister) configuration at carbon-1 (the chiral center bearing the hydroxymethyl group), while "4R" indicates the R (rectus) configuration at carbon-4 (the chiral center attached to the purine base). This specific stereochemistry optimizes binding to the active site of HIV-1 reverse transcriptase (RT) by mimicking the natural deoxyguanosine triphosphate (dGTP) substrate conformation [4] [8] [10]. The cyclopentene ring adopts an envelope conformation that positions the phosphate group for intracellular phosphorylation.
Abacavir 5'-phosphate is a white to off-white crystalline solid with a melting point of 189–194°C (with decomposition) [4]. Key predicted and experimental physicochemical properties include:
Table 1: Physicochemical Properties of Abacavir 5'-Phosphate
Property | Value | Notes |
---|---|---|
Molecular Weight | 366.31 g/mol | Confirmed via mass spectrometry [4] |
Density | 1.93 ± 0.1 g/cm³ | Predicted [4] |
Boiling Point | 749.3 ± 70.0 °C | Predicted [7] |
pKa | 1.91 ± 0.10 | Predicted (acidic, phosphate group) [4] |
Solubility | Soluble in methanol, water | Limited solubility in organic solvents [4] |
LogP (XLogP3) | -0.2 | Indicates high hydrophilicity [7] |
The compound exhibits pH-dependent stability. The phosphate ester linkage is susceptible to enzymatic hydrolysis by phosphatases in biological matrices, necessitating storage at –20°C to prevent degradation [4] [8]. In solid form, it is chemically stable under inert conditions but may decompose under prolonged exposure to light or humidity due to the reactive purine moiety [4] [10]. Its topological polar surface area (148 Ų) further confirms high polarity, influencing its membrane permeability and requiring active transport for cellular uptake [7].
Abacavir 5'-phosphate exemplifies strategic modifications to the nucleoside scaffold that enhance antiviral efficacy through targeted enzyme interactions:
Cyclopentene Sugar Mimicry: Replacement of the natural ribose/deoxyribose furanose ring with a cyclopentene moiety eliminates the 3'-oxygen, preventing the chain termination mechanism typical of NRTIs like zidovudine (AZT). Instead, abacavir 5'-phosphate acts as a prodrug for carbovir triphosphate (CBV-TP), the active metabolite that competes with dGTP for incorporation into viral DNA by HIV-1 RT. The cyclopentene’s planar conformation mimics the transition state of natural nucleosides during phosphoryl transfer [1] [5] [8].
6-Cyclopropylamino Modification: The cyclopropylamino group at the 6-position of the purine base enhances base stacking within the RT active site while resisting deamination—a common inactivation pathway for adenine analogs. This group’s steric bulk selectively hinders binding to human polymerases, reducing off-target toxicity [4] [8] [10].
Phosphate Group’s Role: As a 5′-monophosphate, this compound bypasses the initial kinase-dependent phosphorylation step—often rate-limiting in nucleoside analog activation. Intracellular enzymes further phosphorylate it to the active carbovir triphosphate (CBV-TP), which potently inhibits HIV-1 RT (Ki = 0.03 μM) with >100-fold selectivity over human DNA polymerases α and γ [1] [3] [8].
Table 2: Structure-Activity Relationships of Key Functional Groups
Structural Feature | Functional Role | Biological Consequence |
---|---|---|
Cyclopentene ring | Mimics sugar pucker of natural nucleosides | Optimal orientation for RT binding [5] [8] |
6-Cyclopropylamino group | Steric shield against deaminases | Metabolic stability [4] [10] |
2-Amino group on purine | Forms H-bonds with RT active site residues | Enhanced binding affinity [1] |
5′-Monophosphate | Prodrug for intracellular triphosphate activation | Bypasses rate-limiting kinase step [1] [8] |
These design principles highlight how abacavir 5'-phosphate balances metabolic stability, enzyme selectivity, and activation efficiency—a paradigm for nucleoside analog development against viral targets [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7